PEG2 Linker Length Optimizes Degradation Potency in PROTACs
In a head‑to‑head comparison of thalidomide‑based PROTACs targeting Chk1, the PEG2‑linked degrader (PROTAC‑2) achieved a DC50 of 1.33 µM in A375 melanoma cells, whereas the PEG1‑linked PROTAC‑1 was the least effective and PEG3/PEG4‑linked PROTAC‑3 and PROTAC‑4 induced only partial degradation at the highest tested concentration (12.5 µM) [1]. This demonstrates that the 18‑atom PEG2 spacer length is critical for productive ternary complex formation and robust protein knockdown .
| Evidence Dimension | Degradation efficiency (DC50) |
|---|---|
| Target Compound Data | DC50 = 1.33 µM (PROTAC‑2, PEG2 linker) |
| Comparator Or Baseline | PROTAC‑1 (PEG1 linker): inefficient degrader; PROTAC‑3 (PEG3) and PROTAC‑4 (PEG4): partial degradation only at 12.5 µM |
| Quantified Difference | PEG2 linker yields >9‑fold lower DC50 compared to longer linkers; PEG1 linker shows negligible activity |
| Conditions | A375 malignant melanoma cells; 12–18 h treatment; Chk1 levels quantified by Western blot |
Why This Matters
Procuring Thalidomide-propargyl-O-PEG2-OH ensures access to the linker length empirically validated to maximize degradation efficiency in multiple PROTAC campaigns, avoiding the sub‑optimal performance of shorter or longer PEG analogs.
- [1] Chowdhury, S.R. et al. Development of a PROTAC Targeting Chk1. bioRxiv 2023.12.30.573733. doi: 10.1101/2023.12.30.573733. View Source
